

Spectroscopic Analysis of 3-Methoxy-5-heneicosylphenol: A Technical Overview

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Compound of Interest		
Compound Name:	3-Methoxy-5-heneicosylphenol	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-heneicosylphenol is a naturally occurring phenolic compound that has been identified in plant species such as Artemisia annua. As a molecule of interest in natural product chemistry and potentially in drug discovery, a thorough understanding of its structural and spectroscopic properties is essential. This technical guide provides a summary of the available spectroscopic data for **3-Methoxy-5-heneicosylphenol**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to furnish researchers and drug development professionals with a foundational dataset for the identification, characterization, and further investigation of this compound.

While comprehensive, publicly available datasets for **3-Methoxy-5-heneicosylphenol** are limited, this guide synthesizes the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Chemical Structure and Properties

IUPAC Name: 3-Methoxy-5-heneicosylphenol

Molecular Formula: C28H50O2

• Molecular Weight: 418.7 g/mol



• Structure:

/\/\C---C---(CH₂)₂₀-CH₃\/\/C---C\/OCH₃

Spectroscopic Data

A detailed experimental dataset for **3-Methoxy-5-heneicosylphenol** is not readily available in the public domain. The following tables are predictive and based on the analysis of its functional groups and comparison with structurally similar phenols and long-chain alkylated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Methoxy-5-heneicosylphenol**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.3-6.5	m	3H	Ar-H
~4.8-5.5	br s	1H	Ar-OH
~3.78	S	3H	-OCH₃
~2.55	t	2H	Ar-CH ₂ - (benzylic)
~1.58	quint	2H	Ar-CH2-CH2-
~1.25	br s	36H	-(CH2)18-
~0.88	t	ЗН	-CH₂-CH₃ (terminal)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Methoxy-5-heneicosylphenol**



Chemical Shift (δ) ppm	Assignment
~160.5	C-OCH₃
~156.0	С-ОН
~145.0	Ar-C-Alkyl
~108.0	Ar-CH (ortho to -OCH₃)
~102.0	Ar-CH (para to -OCH₃)
~100.0	Ar-CH (ortho to -OH)
~55.2	-OCH₃
~36.0	Ar-CH ₂ - (benzylic)
~31.9	-(CH ₂)n- (pre-terminal)
~29.7-29.3	-(CH2)n- (long chain bulk)
~22.7	-CH ₂ -CH ₃
~14.1	-CH₂-CH₃ (terminal)

Infrared (IR) Spectroscopy Data (Predicted)

Table 3: Predicted IR Absorption Bands for 3-Methoxy-5-heneicosylphenol



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (phenolic)
~2920, ~2850	Strong	C-H stretch (aliphatic, CH₂ and CH₃)
~1600, ~1500	Medium	C=C stretch (aromatic ring)
~1465	Medium	C-H bend (aliphatic, CH ₂)
~1200	Strong	C-O stretch (aryl ether, Ar-O-CH ₃)
~1150	Medium	C-O stretch (phenol)
~830	Medium	C-H out-of-plane bend (aromatic, substituted)

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Methoxy-5-heneicosylphenol**

m/z Ratio	Relative Intensity	Assignment
418	Moderate	[M] ⁺ (Molecular Ion)
152	High	[M - C ₁₉ H ₃₉] ⁺ (Benzylic cleavage, loss of the alkyl chain except for one CH ₂)
137	High	[M - C ₂₀ H ₄₁] ⁺ (Cleavage at the benzylic position)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-Methoxy-5-heneicosylphenol** are not explicitly published. However, standard methodologies for the analysis of natural products of this type would be employed.



NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of purified **3-Methoxy-5-heneicosylphenol** would be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, would be used.
- Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra would be acquired. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

IR Spectroscopy

- Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr (potassium bromide) pellet could be prepared by grinding the sample with KBr and pressing it into a thin disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet would be taken and subtracted from the sample spectrum.

Mass Spectrometry

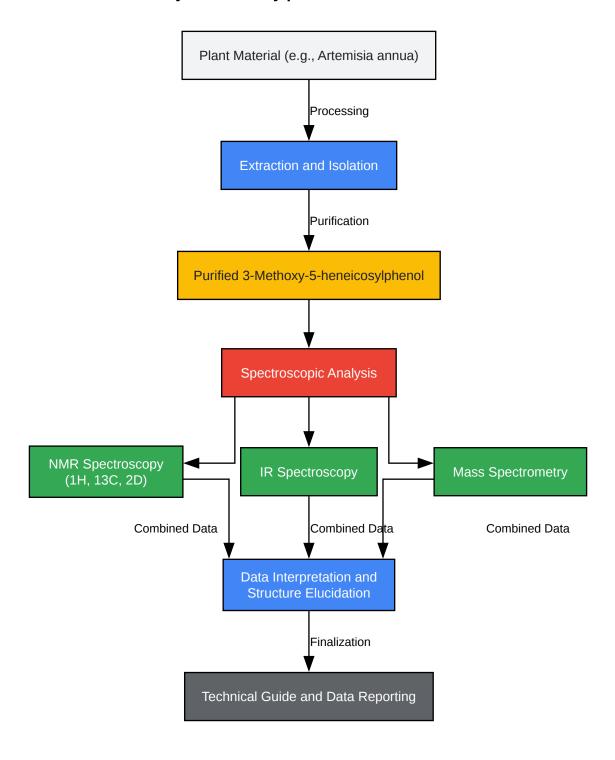
- Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.
- Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.



 Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of **3-Methoxy-5-heneicosylphenol**.





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Caption: Workflow for the isolation and spectroscopic characterization of natural products.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of **3-Methoxy-5-heneicosylphenol**. For definitive analysis and research purposes, experimental verification is required.

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